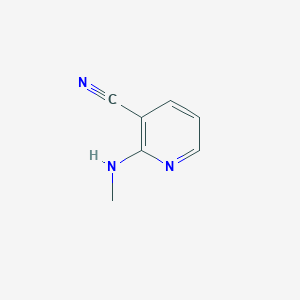

2-(Methylamino)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZQPTBBDDQFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499040 | |

| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52583-87-6 | |

| Record name | 2-(Methylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile (CAS 52583-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)nicotinonitrile, with the CAS number 52583-87-6, is a substituted nicotinonitrile derivative. This class of compounds, more broadly known as 2-aminonicotinonitriles, has garnered significant interest in medicinal chemistry due to their diverse biological activities. Research has indicated that derivatives of 2-aminonicotinonitrile possess potential as anticancer agents, acting through mechanisms such as autophagy induction and kinase inhibition. This technical guide provides a summary of the available physicochemical data for this compound and discusses the known biological activities and synthetic approaches for the broader class of 2-aminonicotinonitrile derivatives, highlighting the potential areas for future research and drug development.

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound is limited in publicly accessible literature. The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 52583-87-6 | Santa Cruz Biotechnology[1][2], Merck[3] |

| Molecular Formula | C₇H₇N₃ | Santa Cruz Biotechnology[1][2] |

| Molecular Weight | 133.15 g/mol | Santa Cruz Biotechnology[1][2] |

| Melting Point | 85-87 °C | ChemicalBook[4] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of nicotinonitrile derivatives are well-established. These methods often involve the condensation of a β-enaminonitrile with a suitable reagent. A plausible synthetic route could involve the reaction of a corresponding 2-chloronicotinonitrile with methylamine.

A general protocol for the synthesis of 2-aminonicotinonitrile, which could potentially be adapted, is described in US Patent 3,917,624. This process involves:

-

Reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride.

-

Contacting the resulting intermediate with ammonia to yield 2-aminonicotinonitrile.[1]

Further experimental work would be required to optimize this for the specific synthesis of the N-methylated derivative.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported. However, the broader class of 2-aminonicotinonitrile derivatives has shown significant promise in several therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminonicotinonitrile derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the modulation of key cellular signaling pathways.

Kinase Inhibition

A significant area of investigation for 2-aminonicotinonitrile derivatives is their activity as kinase inhibitors.[2][9][10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of 2-aminopyridine and related heterocycles have been explored as inhibitors of various tyrosine kinases, which are key targets in modern cancer therapy.[2][3][9] The general structure of these compounds allows for modifications to achieve selectivity for specific kinase subfamilies.

Autophagy Induction

Recent research has identified 2-aminonicotinonitrile derivatives as potential inducers of autophagy.[6] Autophagy is a cellular process of degradation and recycling of cellular components, and its modulation is a promising strategy in cancer therapy. The induction of autophagy can lead to cell death in cancer cells and is a target for novel drug development.

Signaling Pathways

Due to the lack of specific biological data for this compound, a definitive signaling pathway cannot be delineated for this compound. However, based on the activities of related 2-aminonicotinonitrile derivatives, two potential pathways are of high interest:

Tyrosine Kinase Signaling

Tyrosine kinases (TKs) are enzymes that play a critical role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[3][9] Many cancers are driven by aberrant TK activity. Small molecule inhibitors often target the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Autophagy Signaling

The regulation of autophagy is complex, involving a number of key protein complexes. A central regulator is the mTOR kinase, which, when active, suppresses autophagy.[6][12][13][] Inhibition of mTOR, or activation of its negative regulators like AMPK, can induce autophagy. The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with lysosomes for degradation.

References

- 1. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 2. Tyrosine kinase inhibition: an approach to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines | Semantic Scholar [semanticscholar.org]

- 5. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and key physicochemical properties. While specific experimental protocols for its synthesis and detailed biological activity are not extensively documented in publicly available literature, this guide consolidates known information and draws logical inferences from closely related nicotinonitrile analogs. The potential of this class of compounds as anticancer agents, particularly through mechanisms involving apoptosis induction and kinase inhibition, is a central focus. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Molecular Structure and Chemical Formula

This compound is an aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted with a methylamino group at the 2-position and a nitrile group at the 3-position.

Molecular Formula: C₇H₇N₃

Molecular Weight: 133.15 g/mol

IUPAC Name: 2-(Methylamino)pyridine-3-carbonitrile

CAS Number: 52583-87-6

The structural arrangement of these functional groups imparts specific electronic and steric properties to the molecule, which are crucial for its chemical reactivity and biological interactions.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| CAS Number | 52583-87-6 | [1][2] |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the surveyed literature. However, the synthesis of analogous nicotinonitrile derivatives often involves a multi-component reaction or a substitution reaction on a pre-existing pyridine ring.

A plausible synthetic approach could involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of a nicotinonitrile precursor with methylamine. For instance, the reaction of 2-chloronicotinonitrile with methylamine in a suitable solvent and under appropriate temperature conditions would be a logical synthetic route.

Hypothetical Experimental Protocol (based on related syntheses):

Reaction: 2-Chloronicotinonitrile + CH₃NH₂ → this compound + HCl

Materials:

-

2-Chloronicotinonitrile

-

Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

-

Anhydrous solvent (e.g., ethanol, tetrahydrofuran, or dimethylformamide)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the generated HCl.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile in the chosen anhydrous solvent.

-

Add the base to the solution.

-

Slowly add a solution of methylamine to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not available in the public domain. For unambiguous structure confirmation and characterization, the following spectral features would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, a signal for the N-H proton of the methylamino group, and a singlet for the methyl group protons. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.

-

¹³C NMR: Resonances for the seven carbon atoms, including those of the pyridine ring, the nitrile group, and the methyl group.

-

FT-IR: Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C≡N stretching of the nitrile group, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (133.15 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.

While specific studies on the anticancer activity of this compound are limited, research on closely related analogs suggests that it may exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action for this class of compounds often involve the inhibition of protein kinases and the induction of apoptosis .

Kinase Inhibition

Many small molecule kinase inhibitors feature a pyridine-based core. These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell proliferation and survival. Given its structural similarity to known kinase inhibitors, it is plausible that this compound could target various tyrosine kinases or serine/threonine kinases implicated in cancer.

Induction of Apoptosis

Nicotinonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Potential Apoptotic Signaling Pathway:

Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic pathway. This would involve the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the key executioners of apoptosis.

Caption: Hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Conclusion

This compound is a small molecule with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the field of oncology. While detailed experimental data for this specific compound is sparse, the well-documented biological activities of the broader class of nicotinonitrile derivatives provide a strong rationale for its further investigation. Future research should focus on developing and publishing a detailed synthetic protocol, comprehensive spectroscopic characterization, and in-depth evaluation of its biological activities, including its anticancer efficacy and mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Navigating the Solubility Landscape of 2-(Methylamino)nicotinonitrile in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylamino)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. This includes detailed experimental protocols, a discussion of expected solubility trends based on molecular structure, and a comparative analysis with structurally related compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to effectively work with this compound in a variety of organic solvent systems.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₇N₃. Its structure, featuring a pyridine ring, a methylamino group, and a nitrile group, imparts a unique combination of polarity and hydrogen bonding capabilities. These characteristics are central to its solubility profile and are critical considerations in its synthesis, purification, formulation, and biological screening. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring accurate results in biological assays.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative solubility profile for this compound can be predicted. The presence of the polar nitrile group and the hydrogen-bond-donating-and-accepting methylamino group suggests favorable interactions with polar solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the pyridine ring and the methylamino group, as well as the nitrile moiety.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar C-N and C≡N bonds of this compound.

-

Non-polar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is predicted. The overall polarity of the molecule is likely too high to allow for significant dissolution in non-polar hydrocarbon solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. To facilitate research and provide a template for data presentation, the following table illustrates how such data should be structured for clear comparison. Researchers are encouraged to determine this data experimentally using the protocols outlined in the subsequent sections.

Table 1: Illustrative Quantitative Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | Non-polar | Data to be determined | Data to be determined | Data to be determined |

| Hexane | Non-polar | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method

This is a reliable and widely used method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent to form a saturated solution at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature fluctuations.

-

Solvent Evaporation and Mass Determination: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to a temperature below the compound's boiling/decomposition point, or a rotary evaporator.

-

Final Weighing: Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the vial. The solubility can then be expressed in various units (e.g., g/100 mL, mg/mL).

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and can be adapted for high-throughput screening.

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Other materials as listed in the Gravimetric Method.

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (steps 1-3).

-

Dilution and Measurement: Carefully withdraw a small, known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for the Experimental Determination of Solubility.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides the necessary theoretical background and practical methodologies for its determination. The predicted solubility profile, favoring polar solvents, offers a starting point for solvent selection in various research and development applications. By following the detailed experimental protocols and utilizing the structured approach to data presentation outlined herein, researchers can generate high-quality, comparable solubility data, thereby accelerating progress in the fields of medicinal chemistry and drug development.

Navigating the Stability and Storage of 2-(Methylamino)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability and degradation data specifically for 2-(Methylamino)nicotinonitrile are limited. This guide provides a comprehensive overview based on the general chemical properties of nicotinonitrile derivatives and established best practices for the handling and stability testing of analogous pharmaceutical compounds. The recommendations herein should be supplemented with compound-specific experimental validation.

Introduction

This compound is a substituted pyridine nitrile, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The stability and proper storage of this compound are paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide outlines the presumed stability profile, recommended storage conditions, and a framework for experimental stability assessment of this compound.

Core Stability Profile and Recommended Storage

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Long-term storage at low temperatures (e.g., 2-8 °C or -20 °C) is advisable. | To minimize the rate of potential hydrolytic and oxidative degradation reactions. |

| Light | Protect from light. Store in amber vials or light-proof containers. | To prevent photochemical degradation, which can be a concern for aromatic and nitrogen-containing heterocyclic compounds. |

| Humidity | Store in a tightly sealed container in a dry environment. The use of desiccants is recommended for long-term storage. | To prevent hydrolysis of the nitrile group and other moisture-sensitive functionalities. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To mitigate oxidative degradation pathways. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated. Understanding these pathways is crucial for designing appropriate stability studies and for the identification of potential impurities.

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.

-

Oxidation: The pyridine ring and the methylamino group may be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.

-

Photodegradation: Exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate decomposition, potentially leading to complex degradation profiles.

The following diagram illustrates the key factors that can influence the stability of a chemical compound like this compound.

Caption: Factors Influencing Compound Stability.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve forced degradation studies to identify potential degradation products and long-term stability studies to establish a recommended shelf-life.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.

Table 2: Generalized Forced Degradation Protocol

| Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a specified period. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a specified period. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period. |

| Photostability | Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the degradation products.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to evaluate the shelf-life of the compound.

-

Sample Preparation: Prepare multiple aliquots of this compound in the intended long-term storage container.

-

Storage Conditions: Store the samples under the recommended conditions (e.g., 2-8 °C, protected from light and moisture).

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: At each time point, assess the purity and potency of the sample using a validated stability-indicating analytical method. Monitor for the appearance of any degradation products.

The following workflow outlines the key steps in a typical stability testing program.

Caption: Workflow for Stability Assessment.

Conclusion

While specific stability data for this compound is not extensively documented, a proactive approach to storage and handling based on the general properties of nicotinonitrile derivatives is essential for maintaining its quality and integrity. Researchers and drug development professionals are strongly encouraged to perform in-house stability studies to establish a definitive shelf-life and to identify any potential degradation products that may impact experimental outcomes. By adhering to the principles outlined in this guide, the risks of compound degradation can be significantly minimized, ensuring the reliability and reproducibility of scientific research.

The Ascending Trajectory of 2-Aminonicotinonitriles: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

For Immediate Release

A deep dive into the scientific literature reveals the compelling journey of 2-aminonicotinonitrile and its derivatives, from their early synthetic roots to their current position as promising scaffolds in modern drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the history, synthetic evolution, and burgeoning biological significance of this versatile class of compounds.

From Obscure Intermediate to Privileged Scaffold: A Historical Perspective

While the exact first synthesis of the parent 2-aminonicotinonitrile remains elusive in early chemical literature, its utility as a versatile intermediate was recognized in the mid-20th century. Foundational synthetic methodologies, such as adaptations of the Thorpe-Ziegler and Gewald reactions, laid the groundwork for accessing the core 2-aminopyridine scaffold.[1][2][3][4][5] The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, provided a conceptual basis for the formation of the pyridine ring, while the Gewald reaction, a multi-component reaction for the synthesis of 2-aminothiophenes, offered parallels in the construction of highly substituted amino-heterocycles.[1][2][3][4][5][6][7][8]

A significant milestone in the documented synthesis of 2-aminonicotinonitrile is found in a 1975 patent, which details a process for its production as an intermediate for herbicidal agents.[9] This publication provides a detailed experimental protocol, highlighting its industrial relevance even decades ago. The modern era has witnessed a renaissance in the synthesis of 2-aminonicotinonitrile derivatives, driven by the advent of microwave-assisted organic synthesis and the elegance of multi-component reactions. These contemporary methods offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse chemical libraries for biological screening.[10][11]

Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of 2-aminonicotinonitrile and its analogs has evolved significantly over the years. Early approaches often relied on classical condensation reactions, which, while effective, could be limited in scope and yield. The advent of multi-component reactions (MCRs) revolutionized the synthesis of highly substituted 2-aminonicotinonitriles. A prominent MCR strategy involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often facilitated by microwave irradiation to expedite the reaction and enhance yields.[10][11]

More recent innovations include the use of α-keto vinyl azides as versatile building blocks for the construction of the 2-aminonicotinonitrile core. This base-mediated annulation proceeds through intramolecular rearrangement and ring-opening, providing a novel and efficient route to highly functionalized derivatives.

Below are detailed protocols for key synthetic methodologies.

Table 1: Key Synthetic Methodologies for 2-Aminonicotinonitrile Derivatives

| Method | Description | Typical Reagents | Key Advantages |

| Multi-component Reaction (Microwave-Assisted) | A one-pot reaction combining multiple starting materials to form the final product in a single step. | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | High efficiency, atom economy, rapid synthesis, and access to diverse derivatives. |

| From α-Keto Vinyl Azides | A base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes. | α-Keto vinyl azide, α,α-Dicyanoalkene, Base (e.g., Cs2CO3) | Novel and efficient route to highly functionalized derivatives. |

| Modified Gewald-type Reaction | Adaptation of the Gewald reaction, typically involving a ketone, a cyano-active methylene compound, and a source of ammonia. | Ketone, Malononitrile, Ammonium salt | Versatile for creating substituted 2-aminopyridines. |

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-4,6-diphenylnicotinonitrile[12]

Materials:

-

Substituted Chalcone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium Acetate (3 mmol)

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, combine the substituted chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol) in absolute ethanol.

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified 2-amino-4,6-diphenylnicotinonitrile derivative.

-

Characterize the final product using spectroscopic methods (IR, 1H-NMR, 13C-NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Aminonicotinonitrile from 1,1,3,3-Tetramethoxypropane and Malononitrile[9]

Step A: 1-Methoxy-4,4-dicyano-1,3-butadiene

-

In a suitable reaction vessel, combine 1,1,3,3-tetramethoxypropane, malononitrile, acetic anhydride, and a catalytic amount of zinc chloride.

-

Heat the mixture at a temperature between 50-150°C.

-

Monitor the reaction for completion.

-

Upon completion, isolate the intermediate product, 1-methoxy-4,4-dicyano-1,3-butadiene.

Step B: 2-Aminonicotinonitrile

-

React the intermediate 1-methoxy-4,4-dicyano-1,3-butadiene with ammonia.

-

Maintain the reaction temperature between 30°C and 100°C.

-

Upon completion of the reaction, isolate the final product, 2-aminonicotinonitrile.

-

Purify the product as necessary.

A Spectrum of Biological Activities: From Anticancer to Autophagy Induction

The 2-aminonicotinonitrile scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[12] Of particular interest is their potential as anticancer agents and inducers of autophagy.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminonicotinonitrile derivatives against a variety of cancer cell lines.[13][14][15][16] The proposed mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways crucial for cancer cell proliferation and survival.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. Certain 2-aminonicotinonitrile derivatives have been shown to arrest the cell cycle at the G1 phase and trigger the apoptotic cascade in cancer cells.[17][18][19]

Autophagy Induction

A fascinating and more recently discovered biological activity of 2-aminonicotinonitrile derivatives is their ability to induce autophagy.[17][18][19][20] Autophagy is a cellular self-degradation process that plays a critical role in cellular homeostasis and has complex and context-dependent roles in cancer. The induction of autophagy by these compounds presents a novel therapeutic strategy.

The mechanism of autophagy induction by these derivatives is an active area of research. It is believed that they may modulate key signaling pathways that regulate autophagy, such as the mTOR pathway.

Table 2: Anticancer Activity of Selected 2-Aminonicotinonitrile Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 7g | SGC-7901 (Gastric) | Not specified, but potent | [17][18][19][20] |

| Compound 3 | MCF-7 (Breast) | Lower than Doxorubicin | [13] |

| Compound 3 | MDA-MB-231 (Breast) | Lower than Doxorubicin | [13] |

| Various Derivatives | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | |

| Various Derivatives | K562 (Leukemia) | 0.78 | [15] |

| Various Derivatives | HepG2 (Liver), PC12 (Pheochromocytoma) | 0.298 - 0.57 | [15] |

Future Directions

The journey of 2-aminonicotinonitrile compounds is far from over. The synthetic versatility of this scaffold, coupled with its diverse and potent biological activities, ensures its continued prominence in the field of drug discovery. Future research will likely focus on several key areas:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as therapeutic agents.

-

Expansion of the Therapeutic Landscape: While anticancer and autophagy-inducing activities are well-documented, the exploration of 2-aminonicotinonitrile derivatives for other therapeutic areas, such as neurodegenerative and inflammatory diseases, holds significant promise.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will aid in the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.[21][22][23][24][25]

-

Clinical Translation: The ultimate goal is to translate the promising preclinical findings into clinically effective therapies. This will require rigorous preclinical and clinical evaluation of lead compounds.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. | Semantic Scholar [semanticscholar.org]

- 18. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Nicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, and anti-inflammatory properties of nicotinonitrile derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The in vitro anticancer activity of selected nicotinonitrile derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: In Vitro Anticancer Activity of Nicotinonitrile Derivatives (IC50, µM)

| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) | HCT-116 (Colon) | Reference Compound |

| Compound A | 5.2 ± 0.4 | 7.8 ± 0.6 | > 50 | - | - | Doxorubicin (0.8 ± 0.1) |

| Compound B | 3.58 | - | - | 3.60 | - | Staurosporine |

| Compound C | 2.5 ± 0.2 | 4.1 ± 0.3 | 15.2 ± 1.1 | - | - | Doxorubicin (0.9 ± 0.1) |

| Benzofuran-nicotinonitrile 10 | 12.51 | 10.23 | - | 11.45 | 8.97 | Doxorubicin |

| Benzofuran-nicotinonitrile 11 | 10.88 | 9.87 | - | 10.02 | 7.65 | Doxorubicin |

| Thienopyridine 4c | 32.8 ± 3.6 | 36.1 ± 3.9 | - | - | 15.4 ± 1.9 | - |

| Thienopyridine 4d | 24.8 ± 2.9 | 45.1 ± 4.6 | - | - | 10.3 ± 1.1 | - |

Mechanisms of Anticancer Action

Several nicotinonitrile derivatives exert their anticancer effects by targeting specific signaling pathways and cellular processes.

Certain nicotinonitrile-based compounds have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that plays a critical role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 leads to cell cycle arrest and induction of apoptosis in cancer cells.[1]

Figure 1: PIM-1 Kinase Inhibition Pathway.

Some novel N-nicotinonitrile derivatives have shown the ability to inhibit the expression of urokinase plasminogen activator (uPA).[2] uPA is a serine protease that is overexpressed in many cancers and is involved in tumor invasion and metastasis.[3]

A significant mechanism of anticancer activity for many nicotinonitrile derivatives is the induction of apoptosis, or programmed cell death.[1] This is often observed through assays that detect the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.[1]

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile derivatives and a vehicle control for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Figure 2: MTT Assay Experimental Workflow.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Antimicrobial Activity of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[4][5]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Nicotinonitrile Derivatives (MIC, µg/mL)

| Compound/Derivative | Escherichia coli (Gram-) | Bacillus subtilis (Gram+) | Staphylococcus aureus (Gram+) | Candida albicans (Fungus) | Reference Compound(s) |

| Compound 2b | > 100 | 50 | - | 50 | Ampicillin, Fluconazole |

| Compound 10c | > 100 | > 100 | - | 50 | Ampicillin, Fluconazole |

| Coumarinyl-Nicotinonitrile 3a | 12.5 | 6.25 | 6.25 | 25 | Ampicillin, Fluconazole |

| Coumarinyl-Nicotinonitrile 3b | 12.5 | 12.5 | 6.25 | 25 | Ampicillin, Fluconazole |

| Coumarinyl-Nicotinonitrile 3c | 6.25 | 12.5 | 12.5 | 12.5 | Ampicillin, Fluconazole |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the nicotinonitrile derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Figure 3: MIC Determination Workflow.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, nicotinonitrile derivatives have shown potential as anti-inflammatory and antioxidant agents.[6] Some derivatives have been shown to inhibit the production of inflammatory mediators.[6] The diverse biological profile of this class of compounds also includes antiviral and antihypertensive activities.[4]

Conclusion

Nicotinonitrile derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with emerging evidence of anti-inflammatory and other therapeutic properties, underscores their potential for further investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the continued exploration of the therapeutic potential of the nicotinonitrile scaffold.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Methylamino)nicotinonitrile: A Key Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)nicotinonitrile, a substituted pyridine derivative, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in the pharmaceutical industry. Its bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-(Methylamino)nicotinonitrile (Isomer) | 2-(Methylamino)pyridine (Analog) | Nicotinonitrile (Parent Compound) |

| CAS Number | 52583-87-6 | 261715-36-0 | 4597-87-9 | 100-54-9[1] |

| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₆H₈N₂ | C₆H₄N₂[1] |

| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 108.14 g/mol | 104.11 g/mol [1] |

| Melting Point | Not reported | Not reported | 15 °C (lit.) | 51 °C[1] |

| Boiling Point | Not reported | Not reported | 200-201 °C (lit.) | 206.9 °C[1] |

| Solubility | Expected to be soluble in polar organic solvents. | Expected to be soluble in polar protic and aprotic solvents like ethanol, methanol, DMF, and DMSO.[2] | Soluble in water, alcohol, ether, and benzene.[3] | Soluble in water, alcohol, ether. |

| Calculated LogP | Not available | 0.99498 | Not available | 0.36 |

| Topological Polar Surface Area (TPSA) | Not available | 48.71 Ų | Not available | 36.67 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |

Synthesis of this compound

The most probable and industrially scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloronicotinonitrile, with methylamine.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Chloronicotinonitrile

-

Methylamine (e.g., 40% solution in water or 2 M in a suitable solvent)

-

Anhydrous ethanol or another suitable polar aprotic solvent

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinonitrile (1 equivalent) in anhydrous ethanol.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas to create an oxygen-free atmosphere.

-

Addition of Methylamine: To the stirred solution, add an excess of methylamine solution (typically 2-3 equivalents) at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Role as a Key Intermediate in the Synthesis of Kinase Inhibitors

Nicotinonitrile derivatives are crucial scaffolds in medicinal chemistry, with several marketed drugs containing this moiety.[4] A primary application of 2-(amino-substituted)nicotinonitriles is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[5][6][7][8] These compounds are of significant interest in oncology and for the treatment of inflammatory diseases.

The synthesis of the pyrido[2,3-d]pyrimidine core typically involves the condensation of a 2-aminonicotinonitrile derivative with a suitable reagent, followed by cyclization. The methylamino group in this compound plays a crucial role in the formation of the pyrimidine ring and can also be a key interaction point with the target kinase.

Signaling Pathway Context: Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the activity of these enzymes, thereby disrupting the downstream signaling pathways that promote disease progression.

Caption: General Kinase Signaling Pathway and Inhibition.

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The following is a representative workflow for the synthesis of a pyrido[2,3-d]pyrimidine core from this compound. The specific reagents and conditions would be adapted based on the desired final product.

Caption: Synthesis of a Pyrido[2,3-d]pyrimidine Core.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a precursor to pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of drugs with immense therapeutic potential. Further research into the properties and reactivity of this compound is likely to uncover new applications and synthetic routes, further solidifying its importance in the field of medicinal chemistry.

References

- 1. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 2. Buy 6-(Methylamino)pyridine-2-carbonitrile | 930575-70-5 [smolecule.com]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Nicotinonitrile Scaffold: A Versatile Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its synthetic tractability and its ability to engage with a diverse array of biological targets. This guide provides a comprehensive overview of the nicotinonitrile core, detailing its synthesis, biological significance, and application in the development of targeted therapeutics, with a particular focus on kinase inhibition.

Introduction to the Nicotinonitrile Scaffold

The nicotinonitrile moiety is a key building block in the synthesis of a wide range of heterocyclic compounds. Its presence in numerous natural products and synthetic drugs underscores its importance.[1] The unique electronic properties of the cyano group, combined with the hydrogen bonding capabilities of the pyridine nitrogen, allow for multifaceted interactions with biological macromolecules. This has led to the development of several marketed drugs incorporating this scaffold, including the kinase inhibitors Bosutinib and Neratinib, as well as other therapeutics like Milrinone and Olprinone.[1]

The versatility of the nicotinonitrile core allows for the creation of extensive compound libraries with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

Synthesis of Nicotinonitrile Derivatives

The synthesis of functionalized nicotinonitriles is often achieved through multi-component reactions, which offer efficiency and rapid access to molecular complexity. A prominent route is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

General Synthetic Pathways

Several named reactions are employed for the synthesis of the core and related structures:

-

Gewald Reaction: This reaction is a cornerstone for the synthesis of 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines, a class of compounds related to nicotinonitriles. It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

-

Thorpe-Ziegler Reaction: This intramolecular cyclization of dinitriles is a powerful method for forming cyclic ketones and can be adapted for the synthesis of carbocyclic rings that can be further functionalized to pyridine derivatives.[3][4]

-

One-Pot Multi-component Reactions: These are highly efficient for generating polysubstituted pyridines. A common approach involves the condensation of an aldehyde, a methyl ketone, a nitrile with an active methylene group (like malononitrile or ethyl cyanoacetate), and ammonium acetate.[5]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles [6]

This protocol describes a solvent-free, three-component cyclocondensation reaction.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aromatic methyl ketone (1 mmol)

-

2-Cyanoacetamide (1 mmol)

-

Basic alumina (Al2O3) (500 mg)

-

Mortar and pestle

-

Round-bottom flask

-

Oil bath

Procedure:

-

Grind the aromatic aldehyde, aromatic methyl ketone, 2-cyanoacetamide, and basic alumina together in a mortar for 2-3 minutes at room temperature.

-

Transfer the resulting powder to a round-bottom flask.

-

Heat the flask in an oil bath at 120-130 °C for the appropriate time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethanol (10 mL) to the solid mass and stir for 5 minutes.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol or DMF/ethanol) to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Characterization Example for 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (4b): [6]

-

Melting Point: 287–288 °C

-

IR (KBr, ν, cm⁻¹): 3150 (NH), 2221 (CN), 1644 (CO)

-

¹H NMR (400 MHz, DMSO-d₆) (δ, ppm): 13.73 (1H, s, NH), 8.19 (2H, m, ArH), 8.03–8.07 (3H, m, ArH), 7.88 (2H, m, ArH), 7.75–7.83 (2H, m, ArH), 7.48 (1H, s, C⁵-H)

Biological Activity and Therapeutic Applications

Nicotinonitrile derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.

Pim Kinase Inhibition

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key players in cell survival, proliferation, and apoptosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets.[7] Several nicotinonitrile-based compounds have demonstrated potent inhibition of Pim kinases.[5][8][9]

Binding Mode: Nicotinonitrile-based inhibitors typically act as ATP-competitive inhibitors. The pyridine nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain (e.g., with Glu121 in Pim-1), while the cyano group can engage in additional interactions. The aryl substituents on the pyridine ring occupy the hydrophobic pockets of the ATP-binding site, contributing to potency and selectivity.[7][10]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors, playing a central role in the immune system and hematopoiesis.[] Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Nicotinonitrile-containing molecules, such as Tofacitinib (which has a pyrrolo[2,3-d]pyrimidine core, a bioisostere of nicotinonitrile), are effective JAK inhibitors.[12]

Binding Mode: Similar to Pim kinase inhibitors, nicotinonitrile-based JAK inhibitors are often ATP-competitive. They form hydrogen bonds with the hinge region of the JAK kinase domain. The selectivity among JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket.[13][14]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative nicotinonitrile derivatives against various kinases and cancer cell lines.

Table 1: Pim-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

| Compound | Pim-1 IC₅₀ (nM) | Reference |

| Compound 7b | 18.9 | [5] |

| Compound 4k | 21.2 | [5] |

| Compound 12 | 14.3 | [9] |

| Compound 8e | ≤ 280 (pan-Pim) | [8] |

| Staurosporine | 16.7 | [5] |

Table 2: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 7b | MCF-7 (Breast) | 3.58 | [5] |

| Compound 7b | PC-3 (Prostate) | 3.60 | [5] |

| Compound 12 | MCF-7 (Breast) | 0.5 | [9] |

| Compound 12 | HepG2 (Liver) | 5.27 | [9] |

| Compound 13 | HepG2 (Liver) | 8.78 (µg/mL) | [15] |

| Compound 13 | HeLa (Cervical) | 5.16 (µg/mL) | [15] |

| Doxorubicin | MCF-7 (Breast) | 2.14 | [9] |

Table 3: JAK Kinase Inhibitory Activity of Representative Inhibitors

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [16] |

| Tofacitinib | 112 | 20 | 1 | - | [16] |

| Filgotinib | 10 | 28 | 810 | 116 | [] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [] |

Table 4: Pharmacokinetic Parameters of Marketed Kinase Inhibitors with a Related Scaffold

| Drug | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Protein Binding (%) | Metabolism | Reference |

| Bosutinib | 4-6 | 22.5 | 34 | 94 | CYP3A4 | [5][17] |

| Neratinib | 4-6 | ~14 | Not determined | >99 (reversible) | CYP3A4 | [6][18] |

Key Experimental Protocols in Drug Discovery

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™) [19]

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human kinase (e.g., Pim-1 or a JAK isoform)

-

Kinase-specific peptide substrate

-

ATP

-

Test compound (nicotinonitrile derivative) dissolved in 100% DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 25 nL) to the assay plates. Include DMSO-only wells (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.

-

Enzyme/Substrate Addition: Prepare a 2x solution of the kinase and its peptide substrate in Kinase Assay Buffer. Add 5 µL of this mix to each well.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 5 µL of a 2x ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction. Final reaction volume is 10 µL.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Diagram 1: The JAK-STAT Signaling Pathway

Diagram 2: Kinase Inhibitor Discovery Workflow

Conclusion

The nicotinonitrile scaffold represents a highly valuable and versatile core in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a multitude of potent and selective inhibitors for various therapeutic targets, most notably protein kinases. The continued exploration of structure-activity relationships and the application of rational drug design principles are expected to further solidify the importance of the nicotinonitrile scaffold in the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers aiming to leverage this powerful chemical entity in their drug discovery programs.

References

- 1. Population pharmacokinetic and pharmacodynamic analysis of bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. medium.com [medium.com]

- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. io.ctdm.org.cn [io.ctdm.org.cn]

- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(Methylamino)nicotinonitrile from 2-chloronicotinonitrile. This reaction is a nucleophilic aromatic substitution where the chloro group at the 2-position of the pyridine ring is displaced by a methylamino group.

Reaction Principle

The synthesis of this compound from 2-chloronicotinonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position for nucleophilic attack by methylamine.

Reaction Scheme:

Experimental Protocols

The following protocol is a general method adapted from procedures for similar nucleophilic aromatic substitutions on 2-chloronicotinonitrile derivatives.[1]

Materials

-

2-Chloronicotinonitrile

-

Methylamine solution (e.g., 40% in water, or 2 M in THF or ethanol)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

-

Heating mantle or oil bath

-

Rotary evaporator for solvent removal

-

Equipment for recrystallization (Erlenmeyer flasks, Hirsch funnel, etc.)

-

Analytical equipment for product characterization (e.g., NMR, MS, melting point apparatus)

Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (1.0 equivalent) in absolute ethanol.

-

To this solution, add an excess of methylamine solution (typically 2-5 equivalents).

-

-

Reaction Conditions:

-

The reaction mixture is heated to reflux (the boiling point of ethanol, approximately 78 °C).

-

The reaction progress should be monitored, for example by Thin Layer Chromatography (TLC), until the starting material is consumed. Reaction times for similar substitutions are reported to be in the range of 6-12 hours.[1]

-

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and excess methylamine are removed under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a solid.

-

Data Presentation

Quantitative data for the synthesis of this compound from 2-chloronicotinonitrile is not extensively available in the public literature. However, based on analogous reactions, the following table provides expected ranges for key parameters.

| Parameter | Expected Value/Range | Notes |

| Reactants | ||

| 2-Chloronicotinonitrile | 1.0 eq | |

| Methylamine | 2.0 - 5.0 eq | An excess of the nucleophile is used to drive the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | Other polar aprotic or protic solvents could potentially be used. |

| Temperature | Reflux (~78 °C) | Heating is typically required to overcome the activation energy of the substitution. |

| Reaction Time | 6 - 12 hours | Reaction should be monitored for completion.[1] |

| Product Characteristics | ||

| Yield | Moderate to High | Yields for similar reactions with other amines are reported to be in the range of 47% and higher.[1] |

| Purity | >95% (after recrystallization) | Purity will depend on the effectiveness of the purification method. |

| Physical Appearance | Solid |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism.

Caption: SNAr mechanism for the formation of this compound.

References

Application Notes and Protocols for the Synthesis of 2-(Methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction